Leukotriene A4 methyl ester
Description
Leukotriene A4 methyl ester (LTA4 methyl ester, C₂₁H₃₂O₃) is a chemically stabilized derivative of leukotriene A4 (LTA4), an unstable epoxide intermediate in the biosynthesis of pro-inflammatory leukotrienes. The methyl ester modification enhances its stability, making it a preferred substrate for in vitro enzymatic studies [11]. Synthesized via acetylene intermediates or through esterification of LTA4, it is widely used to investigate leukotriene metabolism and enzyme kinetics [11].
Properties
IUPAC Name |
methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKAVFHPLJFCMZ-NIBLXIPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424293 | |
| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73466-12-3 | |
| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of leukotriene A4 methyl ester involves several steps. One approach includes the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate, via alumina-promoted rearrangement of ethyl (7Z)-3,4,7-tridecatrienoate to ethyl (2E,4Z,7Z)-2,4,7-tridecatrienoate . Another method involves the use of sulfonium ylid chemistry, although the Wittig reaction is also a viable alternative .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield. The compound is often supplied in a solution of triethylamine and hexane to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Leukotriene A4 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form leukotriene B4 or leukotriene C4.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and specific oxidases.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are often employed.
Major Products:
Leukotriene B4: Formed via oxidation by leukotriene A4 hydrolase.
Leukotriene C4: Formed via conjugation with glutathione.
Scientific Research Applications
Leukotriene A4 methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other leukotrienes and related compounds.
Biology: Studied for its role in inflammatory responses and cell signaling.
Industry: Utilized in the production of leukotriene inhibitors and other therapeutic agents.
Mechanism of Action
Leukotriene A4 methyl ester exerts its effects through its conversion to active leukotrienes, such as leukotriene B4 and leukotriene C4. These compounds bind to specific receptors on target cells, leading to the activation of signaling pathways that promote inflammation. The primary molecular targets include leukotriene receptors and enzymes involved in leukotriene biosynthesis .
Comparison with Similar Compounds
Key Physicochemical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₂O₃ | |
| Molecular Weight | 332.48 g/mol (theoretical) | |
| Purity | >97% | |
| Storage Conditions | -80°C in hexane with 1% triethylamine | |
| CAS Number | 73466-12-3 |
Comparative Analysis with Structurally Related Compounds
Leukotriene A4 (LTA4) Sodium Salt
LTA4 methyl ester is enzymatically hydrolyzed to LTA4, which is rapidly degraded under physiological conditions. Key differences:
- Stability : LTA4 methyl ester is significantly more stable than LTA4 sodium salt, with a half-life extended from minutes to hours, enabling reproducible experimental use .
- Enzymatic Reactivity: LTA4 methyl ester is resistant to epoxide hydrolase-mediated conversion to leukotriene B4 (LTB4), reducing non-specific reactions in studies targeting LTC4 synthase . Hydrolysis in acetone yields 18–32% LTA4, while methanol produces methoxy-LTB4 isomers, highlighting solvent-dependent reactivity .
Leukotriene C4 Methyl Ester (LTC4 Methyl Ester)
LTA4 methyl ester is a precursor to LTC4 methyl ester via glutathione-S-transferase (GST) conjugation. Comparative features:
Leukotriene A3 Methyl Ester (LTA3 Methyl Ester)
A structural analog with a truncated carbon chain (C20 vs. C21 in LTA4 methyl ester):
- Biosynthetic Role : LTA3 methyl ester is a precursor to anti-inflammatory lipoxins, contrasting with the pro-inflammatory role of LTA4 methyl ester .
- Stability : Similar esterification enhances stability, but its lower molecular weight (318.45 g/mol) reduces binding affinity to LTA4 hydrolase compared to LTA4 methyl ester .
Enzymatic and Pharmacological Comparisons
Interaction with Leukotriene A4 Hydrolase (LTA4H)
- Wild-Type vs. Mutant Enzymes: Wild-type LTA4H converts LTA4 methyl ester to LTB4 with a kcat of 0.9 s⁻¹. Tyr-378 mutants (e.g., Y378F) increase turnover (2.5 s⁻¹) but produce aberrant products like Δ6-trans-Δ8-cis-LTB4 (18–32% yield) .
Anti-Inflammatory Potential vs. Lipoxin A4 Methyl Ester
Lipoxin A4 methyl ester, another esterified eicosanoid, shows neuroprotective and anti-inflammatory effects in cerebral ischemia models, whereas LTA4 methyl ester primarily drives inflammation .
Biological Activity
Leukotriene A4 methyl ester (LTA4-ME) is a significant lipid mediator in the leukotriene biosynthesis pathway, playing a crucial role in inflammatory responses. This article provides a comprehensive overview of the biological activity of LTA4-ME, including its synthesis, enzymatic conversions, and physiological effects.
1. Overview of this compound
LTA4-ME is a stable methyl ester derivative of leukotriene A4 (LTA4), which is synthesized from arachidonic acid via the lipoxygenase pathway. The compound serves as a substrate for leukotriene A4 hydrolase and cysteinyl leukotriene synthase, leading to the formation of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) respectively .
| Property | Details |
|---|---|
| Chemical Formula | C21H32O3 |
| Molecular Weight | 332.5 Da |
| CAS Number | 73466-12-3 |
| Purity | ≥95% (HPLC) |
| Appearance | Liquid |
2. Synthesis and Stability
The synthesis of LTA4-ME can be achieved through various methods, including the use of D-glucose as a precursor . The methyl ester form enhances stability compared to the free acid, which is highly unstable and prone to rapid hydrolysis. Studies show that LTA4-ME can be hydrolyzed to LTA4 in the presence of alkaline conditions or specific enzymes .
3.1 Hydrolysis and Metabolism
LTA4-ME undergoes hydrolysis to yield LTA4, which is then converted to LTB4 by leukotriene A4 hydrolase. This enzyme exhibits both epoxide hydrolase and aminopeptidase activities, indicating its dual role in metabolism . The hydrolysis process is influenced by factors such as substrate concentration and the presence of stabilizing agents like bovine serum albumin, which significantly prolongs the half-life of LTA4 in solution .
3.2 Physiological Effects
LTA4-ME has been shown to mobilize calcium ions in human neutrophils, indicating its role as a signaling molecule in inflammatory processes . Additionally, it serves as a precursor for LTC4, which is involved in smooth muscle contraction and plays a critical role in allergic responses and asthma pathophysiology .
Case Study 1: Inhibition of Leukotriene A4 Hydrolase
A study investigated the effects of alpha-lipoic acid on leukotriene A4 hydrolase activity. It was found that alpha-lipoic acid inhibited both epoxide hydrolase and aminopeptidase activities at low concentrations, suggesting potential therapeutic applications in modulating leukotriene synthesis during inflammatory conditions .
Case Study 2: Role in Asthma Pathophysiology
Research indicates that LTA4 plays a significant role in asthma by contributing to both acute and chronic inflammation. Elevated levels of cysteinyl leukotrienes have been associated with bronchoconstriction and airway hyperresponsiveness, highlighting the importance of LTA4-derived metabolites in respiratory diseases .
5. Conclusion
This compound serves as a pivotal mediator in inflammatory responses through its enzymatic conversions to biologically active leukotrienes. Its stability compared to the free acid form allows for more controlled studies regarding its biological activity and potential therapeutic applications. Ongoing research continues to elucidate its role in various pathological conditions, particularly in respiratory diseases such as asthma.
Q & A
Q. How is Leukotriene A4 methyl ester synthesized and characterized in laboratory settings?
this compound (LTA4-Me) is synthesized via the lipoxygenase pathway, where arachidonic acid is converted to LTA4 through 5-lipoxygenase (5-LO) activity, followed by esterification . Due to its instability as an epoxide intermediate, synthesis requires strict temperature control (-80°C) and inert atmospheres to prevent hydrolysis. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and liquid chromatography-mass spectrometry (LC-MS) to monitor degradation products . Researchers must validate purity using HPLC with UV detection (λ = 270–280 nm) to ensure minimal contamination by LTB4 or LTC4 derivatives .
Q. What is the role of this compound in eicosanoid biosynthesis pathways?
LTA4-Me serves as a precursor for leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4) via enzymatic hydration (LTA4 hydrolase) and glutathione conjugation (LTC4 synthase), respectively . Its methyl ester form enhances lipid solubility, facilitating membrane permeability in cellular assays. Researchers often use isotopic labeling (e.g., deuterated LTA4-Me) to track metabolic flux in vitro, with LC-MS/MS enabling quantification of downstream metabolites .
Advanced Research Questions
Q. How do researchers assess the stability of this compound under varying experimental conditions?
Stability studies involve incubating LTA4-Me in buffers (pH 7.4) at 37°C and analyzing degradation kinetics via time-course LC-MS. Hydrolysis to LTB4 is a key instability marker, requiring correction in kinetic assays . To mitigate degradation, solvents like methanol or ethanol (10–20% v/v) are used to stabilize stock solutions, with aliquots stored at -80°C under argon . For in vivo studies, microsomal preparations or hepatocyte assays validate metabolic stability, accounting for esterase activity .
Q. What experimental models are used to study the pro-inflammatory effects of this compound?
In vitro, LTA4-Me is applied to neutrophil or macrophage cultures to measure chemotaxis (Boyden chamber assays) and reactive oxygen species (ROS) production (fluorescence probes like DCFH-DA) . In vivo, murine models of acute lung injury or asthma (ovalbumin sensitization) assess bronchoconstriction (plethysmography) and vascular permeability (Evans blue dye extravasation). Pharmacological inhibition using LTA4 hydrolase blockers (e.g., SC-57461) helps isolate LTA4-Me-specific effects .
Q. How can contradictory data regarding this compound's enzyme kinetics be resolved?
Discrepancies in and values often arise from assay conditions (e.g., substrate concentration, cofactor availability). Researchers should standardize protocols:
- Use recombinant enzymes (e.g., human LTA4 hydrolase) to minimize interspecies variability.
- Include negative controls (heat-inactivated enzymes) to confirm activity.
- Validate results with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) . Cross-referencing with structural data (e.g., X-ray crystallography of enzyme-substrate complexes) clarifies steric or electronic influences on catalytic efficiency .
Data Contradiction and Reproducibility
Q. Why do studies report conflicting bioactivity levels for this compound in different cell types?
Cell-specific expression of LTA4 hydrolase and glutathione transferases significantly impacts metabolite profiles. For example, endothelial cells predominantly produce LTC4, while neutrophils generate LTB4. Researchers must quantify enzyme expression (Western blotting) and activity (fluorogenic substrates) in their model systems. Single-cell RNA sequencing can further identify heterogeneity in leukotriene biosynthesis pathways .
Q. What methodological pitfalls affect the quantification of this compound in biological samples?
Key issues include:
- Matrix effects : Plasma phospholipids can ionize suppress LTA4-Me in LC-MS. Solid-phase extraction (SPE) with C18 cartridges improves recovery .
- Auto-oxidation : Artifactual leukotriene generation during sample processing. Adding antioxidants (e.g., butylated hydroxytoluene) and rapid freezing mitigate this .
- Cross-reactivity : Commercial ELISA kits may cross-react with structurally similar eicosanoids. LC-MS/MS with multiple reaction monitoring (MRM) ensures specificity .
Experimental Design Considerations
Q. How should researchers design dose-response studies for this compound?
- Use logarithmic dose ranges (e.g., 1 nM–10 µM) to capture EC50 values.
- Include vehicle controls (e.g., ethanol) to account for solvent effects on cell viability (MTT assays).
- Pre-treat cells with cyclooxygenase inhibitors (e.g., indomethacin) to isolate leukotriene-specific responses .
Q. What statistical approaches are recommended for analyzing leukotriene-mediated signaling data?
- For non-normal distributions (common in small-sample cytokine measurements), use non-parametric tests (Mann-Whitney U).
- Multivariate analysis (e.g., PCA) identifies latent variables influencing leukotriene production.
- Power analysis ensures adequate sample size, especially in animal studies where inter-individual variability is high .
Resource and Validation Strategies
Q. How can researchers validate the specificity of this compound antibodies or probes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
